molecular formula C14H23NO2 B12600584 Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]- CAS No. 651304-82-4

Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]-

Cat. No.: B12600584
CAS No.: 651304-82-4
M. Wt: 237.34 g/mol
InChI Key: GZUZSBSCGAGTSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]- is a chemical compound with the molecular formula C14H23NO2. It contains a phenol group, a secondary amine, and a hydroxyl group. This compound is known for its unique structure, which includes a six-membered aromatic ring and a five-carbon chain with a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with phenol and 1-bromo-5-hydroxypentane.

    Reaction with Amine: The phenol is reacted with 1-bromo-5-hydroxypentane in the presence of a base to form the intermediate compound.

    Amination: The intermediate is then subjected to amination using propylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Using batch reactors to control the reaction time and temperature.

    Purification: Employing purification techniques such as distillation and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]- has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-[1-[(4-hydroxybutyl)amino]propyl]-: Similar structure but with a four-carbon chain.

    Phenol, 2-[1-[(6-hydroxyhexyl)amino]propyl]-: Similar structure but with a six-carbon chain.

    Phenol, 2-[1-[(5-hydroxyhexyl)amino]propyl]-: Similar structure but with a different hydroxyl group position.

Uniqueness

Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]- is unique due to its specific chain length and hydroxyl group position, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

651304-82-4

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

2-[1-(5-hydroxypentylamino)propyl]phenol

InChI

InChI=1S/C14H23NO2/c1-2-13(15-10-6-3-7-11-16)12-8-4-5-9-14(12)17/h4-5,8-9,13,15-17H,2-3,6-7,10-11H2,1H3

InChI Key

GZUZSBSCGAGTSG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1O)NCCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.